N-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[4-[2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O2S/c20-15-3-1-2-4-16(15)23-7-9-24(10-8-23)17(25)11-14-12-27-19(21-14)22-18(26)13-5-6-13/h1-4,12-13H,5-11H2,(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLPMDOWLSOKQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews its biological activity, mechanisms of action, and relevant case studies based on diverse sources.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 367.89 g/mol. The structure consists of several pharmacologically relevant moieties:
- Piperazine Ring : Known for its role in various pharmacological activities.
- Thiazole Group : Often associated with antimicrobial properties.
- Cyclopropane Carboxamide : Contributes to the compound's overall stability and reactivity.
Biological Activity Overview
The biological activity of this compound has been primarily explored through its anticancer and antimicrobial effects.
Anticancer Activity
Recent studies indicate that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. The mechanism of action appears to involve:
- Inhibition of Topoisomerase II : This enzyme is crucial for DNA replication and repair, and its inhibition leads to apoptosis in cancer cells.
Case Study : A study evaluating the cytotoxic effects of similar thiazole derivatives demonstrated IC50 values ranging from 5 to 15 µM against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, indicating potent anticancer activity compared to standard treatments like doxorubicin .
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays.
- Mechanism : The thiazole moiety is known for its ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes.
Research Findings : In vitro studies have reported effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 30 µg/mL .
The biological activity is attributed to several mechanisms:
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells through mitochondrial pathways.
- Cell Cycle Arrest : It causes G2/M phase arrest, preventing cancer cells from proliferating.
- Antimicrobial Mechanisms : It disrupts bacterial cell integrity and inhibits metabolic pathways critical for bacterial survival.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption : The compound is lipophilic, allowing it to cross cellular membranes effectively.
- Distribution : It shows a high volume of distribution, suggesting good tissue penetration.
- Metabolism : Primarily metabolized in the liver, with potential active metabolites contributing to its biological effects.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with similar molecules is beneficial.
| Compound Name | Biological Activity | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Anticancer | 10 | Topoisomerase II Inhibition |
| Compound B | Antimicrobial | 15 | Cell Wall Disruption |
| This compound | Anticancer & Antimicrobial | 5 - 30 | Apoptosis Induction |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Piperazine-Thiazole Derivatives
The following table highlights key structural differences between the target compound and analogs from the literature:
Key Observations :
- The 2-chlorophenyl group on the piperazine in the target compound is distinct from the unsubstituted piperazine in compound 72 or bulkier substituents like (4-chlorophenyl)(phenyl)methyl in compound 4 . This substitution may enhance selectivity for serotonin receptors (e.g., 5-HT$_{1A}$) based on analogous piperazine pharmacophores .
- The cyclopropanecarboxamide group differentiates the target compound from derivatives with benzodioxol (compound 72) or benzo[d]thiazole () systems. Cyclopropane’s rigidity may reduce metabolic oxidation compared to bulkier aromatic rings .
Pharmacological and Pharmacokinetic Implications
Receptor Affinity and Selectivity
- Thiazole Modifications : The thiazole’s 4-(2-oxoethyl) linker (target compound) contrasts with 5-(methylthio) (compound 72) or 4-chlorobenzo[d]thiazole (). These variations influence lipophilicity; the oxoethyl group may improve solubility over methylthio substituents .
Metabolic Stability
- The cyclopropane ring in the target compound likely enhances resistance to cytochrome P450-mediated degradation compared to compounds with linear alkyl chains (e.g., compound 4’s acetamide backbone) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
